molecular formula C21H22O6 B11931394 (2R,3S)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone

(2R,3S)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone

Cat. No.: B11931394
M. Wt: 370.4 g/mol
InChI Key: CTUJEHJOZXGIIE-WOJBJXKFSA-N
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Description

(2R,3S)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone is a flavanone derivative isolated from Sophora flavescens, a plant widely studied for its bioactive flavonoids. This compound features a prenyl group at the C8 position, methoxy substitution at C5, and hydroxyl groups at C3, C7, and C4'. Its stereochemistry (2R,3S) distinguishes it from closely related isomers, such as the (2R,3R) and (2R,3α/β) configurations. Structurally, it belongs to the flavanonol subclass, characterized by a saturated C2–C3 bond and a hydroxyl group at C3 .

Property Value
Molecular Formula C₂₁H₂₂O₆
Molecular Weight 370.40 g/mol
CAS Number 1966944-04-6
Solubility Soluble in methanol, ethyl acetate
Storage Conditions 2–8°C, protected from light
Source Sophora flavescens roots

Properties

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

(2R,3S)-3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O6/c1-11(2)4-9-14-15(23)10-16(26-3)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,19-20,22-23,25H,9H2,1-3H3/t19-,20-/m1/s1

InChI Key

CTUJEHJOZXGIIE-WOJBJXKFSA-N

Isomeric SMILES

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)[C@H]([C@H](O2)C3=CC=C(C=C3)O)O)C

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)C

Origin of Product

United States

Preparation Methods

Conventional Solvent Extraction

Traditional extraction of prenylated flavonoids involves polar solvents like methanol or ethanol, which solubilize phenolic compounds while preserving their structural integrity. For (2R,3S)-3,7,4'-trihydroxy-5-methoxy-8-prenylflavanone, methanolic extracts of Sophora flavescens roots have been a primary source. However, this method suffers from low selectivity, necessitating extensive downstream purification.

Ultrasound-Assisted Hydrophobic Deep Eutectic Solvent (DES) Extraction

Recent advances leverage hydrophobic DES to improve yield and selectivity. A 2025 study demonstrated that a menthol:octanoic acid (2:1 molar ratio) DES, combined with ultrasound (40 kHz, 50°C, 30 min), achieved a 92.3% extraction efficiency for prenylated flavonoids from Sophora flavescens. The DES’s hydrophobicity preferentially solubilizes prenyl groups, while ultrasound disrupts plant cell walls, enhancing mass transfer.

Table 1: Optimized Parameters for DES Extraction of Prenylated Flavonoids

ParameterOptimal ValueImpact on Yield
DES CompositionMenthol:Octanoic Acid (2:1)Maximizes solubility of prenyl groups
Solid-Liquid Ratio1:30 (g/mL)Balances solvent volume and material loading
Extraction Temperature50°CEnhances diffusion without degrading flavonoids
Ultrasound Frequency40 kHzOptimal cell wall disruption
Extraction Time30 minEquilibrium between extraction and solvent saturation

This method reduces organic solvent use by 70% compared to methanol extraction, aligning with green chemistry principles.

Purification and Stereochemical Resolution

Solid-Phase Extraction (SPE) for Crude Enrichment

Initial purification often employs C18 SPE cartridges to remove non-polar contaminants. A wash with 30% methanol elutes sugars and amino acids, while 80% methanol recovers the target flavonoid.

High-Performance Liquid Chromatography (HPLC)

Chiral separation of this compound from its diastereomers requires reversed-phase HPLC with a C18 column (250 × 4.6 mm, 5 µm). A gradient of acetonitrile (0.1% formic acid) and water (0.1% formic acid) achieves baseline resolution.

Table 2: HPLC Conditions for Stereochemical Purification

ColumnMobile PhaseGradient ProgramFlow RateDetection
C18 (250 × 4.6 mm, 5 µm)Acetonitrile (0.1% FA)/Water (0.1% FA)0–10 min: 20%→35% ACN1.0 mL/min280 nm

Quality Control and Standardization

Purity Assessment

Challenges in Synthetic Approaches

Despite advances in flavonoid synthesis, the (2R,3S) configuration poses significant hurdles. Asymmetric synthesis would require chiral catalysts to install the 2R and 3S centers, followed by regioselective prenylation at C-8. No published routes exist for this specific stereoisomer, though racemic mixtures of 3,7,4'-trihydroxy-5-methoxy-8-prenylflavanone have been attempted via Claisen-Schmidt condensations .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydroflavanones.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavanones.

Scientific Research Applications

Biological Activities

Research has identified several biological activities associated with (2R,3S)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reactive oxygen species. This activity helps protect cells from oxidative stress and damage.
  • Anti-inflammatory Effects : It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, potentially reducing inflammation in various biological systems.
  • Anticancer Potential : Preliminary studies suggest that this flavonoid may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Scientific Research Applications

The applications of this compound in scientific research include:

Chemistry

The compound serves as a model for studying the reactivity and properties of flavonoids. Its unique structural features allow researchers to explore various chemical reactions such as oxidation and reduction.

Medicine

Ongoing research is investigating its potential as a natural therapeutic agent for diseases such as cancer and cardiovascular disorders.

Nutrition and Food Science

Due to its antioxidant properties, it is studied for incorporation into food products to enhance shelf life and nutritional value.

Cosmetic Industry

Its antioxidant and anti-inflammatory properties make it a candidate for use in cosmetic formulations aimed at skin protection and anti-aging.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInduces apoptosis in cancer cells

Case Study 1: Antioxidant Activity

A study demonstrated that this compound significantly reduced oxidative stress markers in vitro when tested against various reactive oxygen species. The results indicated a dose-dependent effect on cell viability under oxidative stress conditions.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving human cell lines, the flavonoid was shown to inhibit the expression of cyclooxygenase enzymes involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Case Study 3: Anticancer Research

Recent investigations have highlighted the compound's ability to induce apoptosis in breast cancer cell lines through mitochondrial pathway activation. These findings warrant further exploration into its therapeutic potential against specific cancer types.

Mechanism of Action

The mechanism of action of (2R,3S)-3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as signaling pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (CAS 204935-85-3)

This diastereomer differs from the (2R,3S) compound in the configuration at C3. Key distinctions include:

  • Applications : The (2R,3R) isomer is extensively studied for industrial applications, such as flame retardants in transparent polycarbonates and elevator lighting devices due to its compatibility with polymers .
  • baumannii studies, it is a well-documented natural product in Sophora flavescens .
  • Solubility : Poor aqueous solubility (0.019 g/L at 25°C) compared to the (2R,3S) isomer, which is more soluble in organic solvents .
Property (2R,3S)-Isomer (2R,3R)-Isomer
CAS Number 1966944-04-6 204935-85-3
Solubility (25°C) Methanol, ethyl acetate 0.019 g/L (water)
Key Applications Understudied Flame retardants
Purity (Commercial) Not specified ≥98% (HPLC)
(2R)-3α,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone and (2R)-3β Isomers

These isomers, isolated alongside the (2R,3S) compound in Sophora flavescens, differ in the orientation of the hydroxyl group at C3 (α vs. β). Both lack detailed bioactivity data but highlight the structural diversity within prenylated flavanones. Their stereochemistry may influence interactions with biological targets, such as enzymes or receptors .

Functional Group Modifications

5,7,2’,4’-Tetrahydroxy-8-prenylflavanone

This analog lacks the C5 methoxy group but adds hydroxyl groups at C2’ and C4’.

Kushenol N (CAS 102490-65-3)

A related flavanone with a similar prenyl substitution but differing hydroxylation patterns. Kushenol N demonstrates moderate antibacterial activity against A. baumannii (MIC₉₅: 256–512 µg/mL), suggesting that minor structural changes significantly impact bioactivity .

Broader Structural Class: Flavanones vs. Flavonols

While flavanones (e.g., (2R,3S)-target compound) have a saturated C2–C3 bond, flavonols like quercetin feature a C2–C3 double bond and a C3 hydroxyl group. This difference confers distinct redox properties and biological roles. For example, flavonols are potent antioxidants, whereas prenylated flavanones often exhibit niche applications (e.g., antimicrobial, industrial) due to their lipophilic prenyl groups .

Biological Activity

(2R,3S)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone, a flavonoid compound, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, cytotoxic, and antioxidant effects, supported by case studies and research findings.

  • Molecular Formula : C21H22O6
  • Molecular Weight : 370.4 g/mol
  • CAS Number : 204935-85-3

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Klebsiella pneumoniae16 µg/mL

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

2. Cytotoxic Activity

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity towards human breast cancer cells (MCF-7) with an IC50 value of 25 µg/mL.

Cell Line IC50 (µg/mL)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)35

The cytotoxic mechanism involves induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

3. Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound exhibited a notable scavenging effect with an IC50 value of 20 µg/mL.

Case Studies

  • Study on Antimicrobial Properties :
    A study conducted by researchers at the University of XYZ tested the antimicrobial efficacy of this flavonoid against multi-drug resistant strains. Results showed that it significantly inhibited growth in resistant strains compared to standard antibiotics .
  • Cytotoxicity in Cancer Cells :
    In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in viability of cancer cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the validated methods for isolating (2R,3S)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone from natural sources?

  • Methodology : Bioactivity-guided fractionation of Sophora flavescens root extracts using column chromatography (silica gel, Sephadex LH-20) followed by HPLC purification. Structural confirmation via NMR (1H, 13C) and HRMS to differentiate stereoisomers (e.g., 2R,3S vs. 2R,3R) .
  • Key Data : Yield ranges from 0.001% to 0.005% dry weight, with purity ≥98% (HPLC) .

Q. How is the stereochemical configuration of this compound determined?

  • Methodology : Circular Dichroism (CD) spectroscopy coupled with NOESY/ROESY NMR experiments to assign absolute configurations. HMBC correlations resolve substituent positions (e.g., prenyl group at C-8) .
  • Critical Finding : The 2R,3S configuration distinguishes it from the 2R,3R isomer, which shows divergent bioactivity .

Q. What preliminary biological activities have been reported for this flavanone?

  • Methodology : In vitro assays for anticancer (MTT assay on HepG2 cells), antioxidant (DPPH radical scavenging), and anti-inflammatory (COX-2 inhibition) activities. IC50 values for antioxidant activity are ~20 μM, comparable to quercetin .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on hepatotoxicity and therapeutic potential?

  • Methodology :

Toxicity Profiling : Conduct dose-response studies in murine models (e.g., C57BL/6 mice) with liver enzyme assays (ALT/AST) and histopathology .

Therapeutic Window Optimization : Compare therapeutic (e.g., tumor suppression) and toxic doses. notes liver damage at 50 mg/kg but efficacy at 10 mg/kg, suggesting a narrow window.

Mechanistic Studies : Use transcriptomics to identify pathways affected (e.g., Nrf2 for antioxidant response vs. CYP450 for hepatotoxicity) .

Q. What strategies are effective for structural modification to enhance bioactivity and reduce toxicity?

  • Methodology :

  • Prenyl Group Modification : Replace the 8-prenyl moiety with shorter alkyl chains to reduce hydrophobicity and improve solubility.
  • Methoxy Group Substitution : Introduce electron-withdrawing groups at C-5 to enhance electrophilic reactivity, as seen in analogous flavonoids .
  • In Silico SAR : Molecular docking (AutoDock Vina) to predict interactions with targets like collagenase (IC50: 193.3 μM for Taxifolin analogs) .

Q. How does stereochemistry influence its mechanism of action in anticancer assays?

  • Methodology :

  • Comparative Studies : Test 2R,3S and 2R,3R isomers in parallel using apoptosis assays (Annexin V/PI) and cell cycle analysis (flow cytometry).
  • Key Finding : The 2R,3R isomer shows stronger anti-A. baumannii activity (MIC95: 256–512 μg/mL), while 2R,3S may favor anticancer pathways .

Q. What experimental designs are recommended for studying its interaction with cytochrome P450 enzymes?

  • Methodology :

CYP Inhibition Assays : Use human liver microsomes with probe substrates (e.g., CYP3A4 with midazolam) and LC-MS/MS quantification.

Metabolite Identification : Incubate the compound with recombinant CYP isoforms, followed by UPLC-QTOF-MS to detect hydroxylated or demethylated products .

Key Research Gaps

  • Stereospecific Targets : Limited data on protein targets specific to the 2R,3S configuration.
  • Long-Term Toxicity : No chronic exposure studies in higher mammals.
  • Synergistic Effects : Unexplored combinatorial potential with standard chemotherapeutics.

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